Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry. This compound is classified under amino acid derivatives and is characterized by the presence of a difluorophenyl group, which enhances its biological activity.
The compound can be synthesized through various chemical methods, which are detailed in multiple patents and scientific literature. Notably, its synthesis has been explored in patent US10544189B2, which outlines specific methodologies for preparing similar compounds with potential therapeutic applications .
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride belongs to the class of substituted amino acids. It is recognized for its structural similarity to naturally occurring amino acids, making it a candidate for drug design and development.
The synthesis of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves several steps:
Technical details regarding the reaction mechanisms often involve nucleophilic substitutions where the amine group attacks the carbonyl carbon of the ester or acid derivative .
The molecular formula for Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is . The compound features a central propanoate structure with an amino group and a difluorophenyl substituent.
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride can participate in various chemical reactions:
Technical details regarding these reactions often focus on optimizing conditions such as temperature, pressure, and solvent choice to enhance yield and selectivity .
The mechanism of action for Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities.
Studies suggest that compounds with similar structures may exhibit inhibitory effects on specific enzymes related to metabolic pathways, thus influencing physiological responses .
Relevant data indicate that the compound's stability and solubility are critical for its application in pharmaceutical formulations .
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has several scientific uses:
The ongoing research into this compound highlights its potential utility in advancing medical science and therapeutic interventions .
Fluorinated β-amino acids represent a critically important class of synthetic building blocks in medicinal chemistry, with Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: 1333750-44-9) serving as a prominent example. This compound (Molecular Formula: C₁₀H₁₂ClF₂NO₂; MW: 251.66 g/mol) belongs to the family of fluorinated β³-amino acid esters where the amine group resides at the β-carbon relative to the ester functionality [1] [2]. The strategic incorporation of fluorine atoms at the 2- and 4-positions of the phenyl ring significantly alters the molecule’s physicochemical properties, including enhanced lipophilicity (predicted LogP: 1.25) and improved metabolic stability compared to non-fluorinated analogs [5] [10]. These modifications are pharmacologically advantageous as they facilitate membrane permeation and prolong biological half-lives of drug candidates.
The chiral β-amino acid scaffold of this compound enables its use in synthesizing conformationally constrained peptides and peptidomimetics. This structural feature is particularly valuable in protease inhibitor design, where the tetrahedral geometry of the β-carbon mimics enzymatic transition states [3]. Notably, the hydrochloride salt form enhances crystallinity and stability—critical factors for industrial handling and storage—as evidenced by its commercial availability in >95% purity from suppliers like BLD Pharmatech and AiFChem [1] [2].
Table 1: Physicochemical Properties of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂ClF₂NO₂ | Empirical [1] |
Molecular Weight | 251.66 g/mol | Calculated |
Purity Specifications | ≥95% | Supplier Specifications [1] |
SMILES Notation | Cl.COC(=O)CC(N)C1=CC=C(F)C=C1F | Canonical [1] |
Predicted LogP | 1.25 | Comparative Analysis [10] |
Chiral Centers | 1 (racemic) | Structural Analysis |
The synthesis of enantiomerically pure fluorinated amino acids historically posed significant challenges due to the stereochemical complexity of β-amino acid derivatives. Traditional chemical resolution methods often involved diastereomeric salt formation—a process plagued by low yields (<30%) and cumbersome recycling of undesired enantiomers [7]. The development of biocatalytic resolution strategies marked a transformative advancement, leveraging enzymes’ innate stereoselectivity to access optically active isomers with high fidelity.
Hydrolases (lipases, esterases) and reductases have demonstrated exceptional utility in resolving racemic mixtures of β-amino acid esters. For example, Candida cylindracea lipase (CCL) selectively hydrolyzes (S)-enantiomers of arylpropanoate esters—a reaction analogous to the well-documented resolution of naproxen methyl ester, where enantioselectivity factors (E) exceed 200 [7]. Modern approaches employ engineered enzymes derived from Trichosporon sp., achieving enantiomeric excess (ee) >99% and E values >500 for structurally similar substrates through steric complementarity with the enzyme’s chiral pocket [3] [7].
The enzymatic dynamic kinetic resolution (DKR) of racemic Methyl 3-amino-3-(2,4-difluorophenyl)propanoate represents a cutting-edge methodology. This one-pot process combines in situ racemization of the undesired enantiomer with enantioselective transformation of the target isomer, theoretically enabling 100% yield of the single enantiomer product. Such processes exemplify the principles of green chemistry by eliminating hazardous reagents and minimizing waste—objectives detailed in historical reviews of industrial biocatalysis [3] [4].
Table 2: Enzymatic Methods for Resolving β-Amino Acid Esters
Enzyme Source | Reaction Type | Enantioselectivity (ee) | Product Configuration | Key Advantage |
---|---|---|---|---|
Candida cylindracea lipase | Hydrolysis | >98% | (S)-Acid | Broad substrate range [7] |
Trichosporon sp. | Hydrolysis | >99% (E>500) | (S)-Acid | High stereoselectivity [7] |
Engineered Old Yellow Enzymes (OYEs) | Alkene Reduction | 90-99% | (R)-Ester | Avoids racemization [3] |
Baeyer-Villiger Monooxygenases (BVMOs) | Sulfoxidation | >95% | (S)-Sulfoxide | Dual functionality [3] |
The 2,4-difluorophenyl group is a privileged pharmacophore in medicinal chemistry due to its distinct electronic and steric profile. In Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, this motif contributes to three critical drug design parameters:
Enhanced Binding Affinity: Fluorine’s high electronegativity (χ = 3.98) creates a dipole moment that strengthens hydrogen bonding and van der Waals interactions with biological targets. The asymmetric fluorine substitution at ortho and para positions disrupts ring symmetry, potentially enabling selective recognition by enzymes or receptors [5] [10].
Metabolic Resistance: The C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, reducing first-pass degradation. This property is exemplified by salicylanilide derivatives containing 2,4-difluorophenyl groups, which exhibit improved pharmacokinetic profiles as osteoclastogenesis inhibitors [5].
Biopolymer Isostere: This aromatic system serves as a bioisostere for pyridine or phenol moieties, modulating solubility and pKₐ without compromising steric occupancy. Computational analyses reveal that the 18F NMR chemical shift of the ortho-fluorine (δ ~ -138 ppm) indicates substantial electronic perturbation compared to mono-fluorinated analogs [10].
Structurally, the ortho-fluorine imposes a 60° dihedral angle between the phenyl ring and propanoate chain, restricting conformational flexibility. This geometry favors bioactive conformations in target binding pockets, as observed in RANKL inhibitors like NDMC101 derivatives where the 2,4-difluorophenyl group directly contacts the allosteric site of NF-κB [5]. The commercial availability of both racemic and enantiopure forms (e.g., Methyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate; CAS: 1213884-35-5) further enables structure-activity relationship (SAR) studies in drug discovery pipelines [6].
Table 3: Bioactive Compounds Incorporating 2,4-Difluorophenyl Motifs
Compound Class | Biological Target | Role of 2,4-Difluorophenyl | Reference Activity |
---|---|---|---|
5-(2',4'-Difluorophenyl)salicylanilides | RANKL-induced osteoclastogenesis | Suppresses NFATc1 nuclear translocation | IC₅₀ = 0.8 μM [5] |
Fluconazole Derivatives | Fungal CYP51 (Lanosterol demethylase) | Enhances membrane permeability | Antifungal activity [10] |
β³-Peptide Mimetics | HIV-1 Protease | Stabilizes turn conformation | Protease inhibition [3] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8